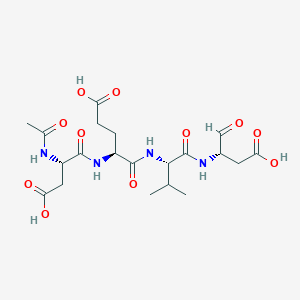

Ac-DEVD-CHO

Descripción general

Descripción

Ac-DEVD-CHO es un aldehído tetrapéptido sintético que actúa como un potente e inhibidor selectivo de la caspasa-3 y la caspasa-7. Las caspasas son una familia de proteasas dependientes de cisteína que desempeñan funciones esenciales en la apoptosis (muerte celular programada) y la inflamación. This compound contiene la secuencia de aminoácidos del sitio de escisión de la poli(ADP-ribosa) polimerasa (PARP), lo que lo hace altamente específico para la caspasa-3 .

Aplicaciones Científicas De Investigación

Ac-DEVD-CHO se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la caspasa-3 y la caspasa-7. Sus aplicaciones incluyen:

Química: Se utiliza como una herramienta para estudiar la actividad e inhibición de las caspasas en diversas reacciones químicas.

Biología: Se emplea en biología celular para investigar el papel de las caspasas en la apoptosis y otros procesos celulares.

Medicina: Se utiliza en estudios preclínicos para explorar posibles aplicaciones terapéuticas para enfermedades que involucran apoptosis desregulada, como el cáncer y los trastornos neurodegenerativos.

Industria: Se aplica en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a la actividad de la caspasa .

Mecanismo De Acción

Ac-DEVD-CHO inhibe la caspasa-3 y la caspasa-7 al unirse al sitio activo de estas enzimas. El grupo aldehído de this compound forma un enlace covalente reversible con el residuo de cisteína del sitio activo de las caspasas. Esta interacción bloquea la actividad catalítica de las enzimas, evitando la escisión de sus sustratos, como PARP . La inhibición es altamente específica debido a la presencia de la secuencia DEVD, que imita el sustrato natural de la caspasa-3 .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ac-DEVD-CHO interacts with caspase-3, a key enzyme involved in the execution phase of apoptosis . It has a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site . The inhibition of caspase-3 activity by this compound is achieved through the interaction of the aldehyde group of the inhibitor with the active site cysteine of caspase-3 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits caspase-3 activity, thereby preventing the execution phase of apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the increase of caspase-3-like protease activity, Al content, Hsr203j expression, cell death and DNA fragmentation, and the decrease in root growth induced by 100 µM AlCl3 treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of caspase-3, thereby inhibiting the enzyme’s activity . This prevents the cleavage of PARP, a crucial step in the execution phase of apoptosis . Thus, this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the highest activity levels of caspase-3-like proteases occurred 8 hours after 100 µM Al treatment

Métodos De Preparación

Ac-DEVD-CHO se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a un soporte de resina sólido. Los pasos generales incluyen:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Alargamiento: Los aminoácidos subsiguientes se añaden uno por uno, con cada adición seguida de desprotección.

Escisión: El péptido completado se escinde de la resina y se desprotege para obtener el producto final

Los métodos de producción industrial de this compound implican principios similares, pero se escalan para satisfacer las demandas comerciales. El uso de sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación garantiza un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Ac-DEVD-CHO principalmente experimenta reacciones típicas de los aldehídos peptídicos. Estas incluyen:

Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico en condiciones específicas.

Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo aldehído puede participar en reacciones de sustitución nucleófila, formando iminas u oximas

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la hidroxilamina . Los principales productos formados a partir de estas reacciones son los ácidos carboxílicos, los alcoholes primarios y las iminas u oximas, respectivamente .

Comparación Con Compuestos Similares

Ac-DEVD-CHO es único en su alta selectividad para la caspasa-3 y la caspasa-7. Compuestos similares incluyen:

Ac-YVAD-CHO: Un potente inhibidor de la caspasa-1, que contiene un sitio de escisión de la pro-interleucina-1 beta.

Ac-DNLD-CHO: Un nuevo inhibidor de la caspasa-3 con una secuencia de aminoácidos diferente, diseñado para una mayor especificidad.

En comparación con estos compuestos, this compound se distingue por su fuerte selectividad para la caspasa-3 debido a su secuencia de sitio de escisión de PARP .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

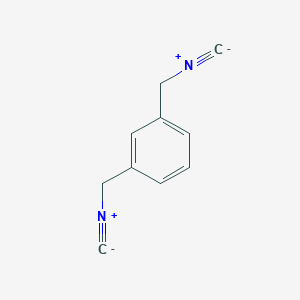

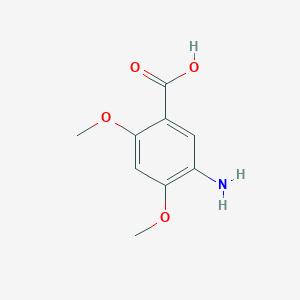

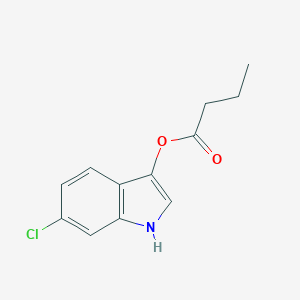

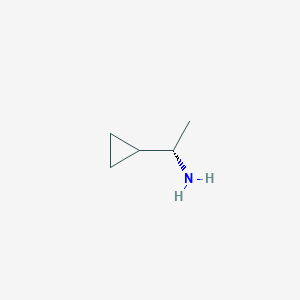

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ac-DEVD-CHO?

A1: this compound acts as a competitive inhibitor of caspase-3. Its structure mimics the DEVD amino acid sequence, which is recognized and cleaved by caspase-3. By binding to the active site of caspase-3, this compound prevents the enzyme from cleaving its natural substrates, thus inhibiting apoptosis. [, ]

Q2: How does this compound affect downstream apoptotic events?

A2: By inhibiting caspase-3, this compound prevents the characteristic morphological and biochemical changes associated with apoptosis. This includes:

- Inhibition of DNA fragmentation: this compound prevents the internucleosomal DNA cleavage that leads to the characteristic DNA laddering pattern observed in apoptotic cells. [, , , ]

- Suppression of nuclear condensation and fragmentation: this compound inhibits the morphological changes in the nucleus, preserving its integrity. [, , ]

- Prevention of PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of caspase-3 involved in DNA repair. This compound blocks PARP cleavage, indirectly affecting DNA repair mechanisms during apoptosis. [, ]

Q3: Can this compound completely prevent apoptosis?

A4: While this compound effectively inhibits caspase-3-dependent apoptotic pathways, it might not completely prevent cell death in all contexts. Some studies suggest that alternative, caspase-independent cell death pathways might be activated in the presence of caspase inhibition. [, , ]

Q4: What in vitro models have been used to study the effects of this compound?

A4: this compound has been extensively studied in various cell lines, including:

- Human leukemia cell lines (HL-60, Jurkat) [, , ]

- Human breast carcinoma cell lines (Bcap37, MDA-MB-231) [, ]

- Human gastric cancer cell lines (SGC-7901, MGC803) [, ]

- Bovine coronary artery endothelial cells (BCAEC) []

- Rat lens epithelial cells [, ]

- Chick embryo motoneurons []

Q5: What in vivo models have demonstrated the efficacy of this compound?

A5: this compound has shown protective effects in various animal models of:

- Hypoxia-ischemia brain injury in neonatal rats [, ]

- Cardiopulmonary bypass-induced cardiac injury in rabbits []

- N-methyl-N-nitrosourea (MNU)-induced retinal degeneration in rats []

- Spinal motoneuron degeneration after root avulsion in neonatal rats []

- Sepsis-related acute kidney injury in mice [, ]

- Burn and blast combined injury in rats []

Q6: Are there any human clinical trials investigating the therapeutic potential of this compound?

A6: While this compound has shown promising results in preclinical studies, it has not yet progressed to human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q7: What is known about the material compatibility and stability of this compound?

A7: The research papers primarily focus on the biological activity of this compound. Further studies are needed to extensively characterize its material compatibility and stability under various conditions.

Q8: What are the potential limitations of using this compound as a therapeutic agent?

A8: Some potential limitations include:

- Specificity: While this compound is a potent caspase-3 inhibitor, it might also affect other caspases to some extent. [, ]

- Delivery: Efficient delivery of this compound to target tissues and cells remains a challenge for its therapeutic application. []

- Long-term effects: The long-term effects of caspase inhibition are not fully understood and require further investigation. []

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

- Understanding the detailed mechanisms of action: Investigating the precise interactions between this compound and caspase-3, as well as its potential effects on other caspases. [, ]

- Developing more specific and potent caspase inhibitors: Exploring structural modifications to enhance the selectivity and potency of this compound. []

- Investigating alternative cell death pathways: Determining the role of caspase-independent cell death pathways in the context of this compound treatment. [, , ]

- Improving drug delivery and targeting: Developing strategies for targeted delivery of this compound to specific tissues and cells. []

- Evaluating the long-term effects of caspase inhibition: Conducting preclinical and clinical studies to assess the safety and efficacy of this compound for long-term treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)

![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)